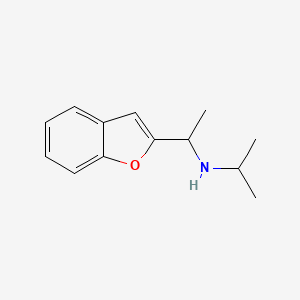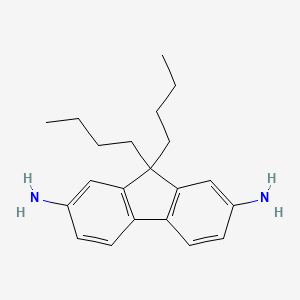![molecular formula C8H10BrN3 B13645180 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide](/img/structure/B13645180.png)
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the reaction of 2-aminomethylimidazo[1,2-a]pyridine with hydrobromic acid to form the hydrobromide salt . This reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated reagents; reactions often conducted in polar aprotic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Aplicaciones Científicas De Investigación
1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of 1-imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
2-Aminomethylimidazo[1,2-a]pyridine: The parent compound without the hydrobromide salt.
Uniqueness: 1-Imidazo[1,2-a]pyridin-2-ylmethanamine hydrobromide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the hydrobromide salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H10BrN3 |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
imidazo[1,2-a]pyridin-2-ylmethanamine;hydrobromide |
InChI |
InChI=1S/C8H9N3.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5,9H2;1H |
Clave InChI |
UTDJGHSBRMAARG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN2C=C1)CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)


![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)




![1-{[(3-Bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B13645173.png)
![2-{Ethyl[(5-methylfuran-2-yl)methyl]amino}ethanol](/img/structure/B13645176.png)

